molecular formula C18H24N4O4S B2853841 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 443355-31-5

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2853841
M. Wt: 392.47
InChI Key: VZBXVTUOURPJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide' involves the synthesis of the intermediate 3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazoline-2-thiol, which is then reacted with N-(3-methoxypropyl)acetamide to obtain the final product.

Starting Materials
2-nitrobenzaldehyde, ethyl acetoacetate, ammonium acetate, thiourea, acetic anhydride, 2-bromoethylamine hydrobromide, sodium hydroxide, 3-methoxypropylamine, acetic acid, sodium bicarbonate, ethyl acetate, wate

Reaction
Step 1: Synthesis of 3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one by reacting 2-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in acetic acid., Step 2: Reduction of 3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one to 3-(2-aminophenyl)-3,4-dihydroquinazolin-4-one using sodium hydroxide and hydrogen gas., Step 3: Synthesis of 3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazoline-2-thiol by reacting 3-(2-aminophenyl)-3,4-dihydroquinazolin-4-one with thiourea and acetic anhydride in ethyl acetate., Step 4: Synthesis of 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide by reacting 3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with N-(3-methoxypropyl)acetamide in water and sodium bicarbonate.

properties

IUPAC Name

2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13(23)19-9-10-22-17(25)14-6-3-4-7-15(14)21-18(22)27-12-16(24)20-8-5-11-26-2/h3-4,6-7H,5,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXVTUOURPJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

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